4-Phenylthiophene-2-boronic acid
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Overview
Description
4-Phenylthiophene-2-boronic acid is an organoboron compound with the molecular formula C10H9BO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a boronic acid functional group attached to the thiophene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to play an exquisite role in synthetic chemistry, with boronic acids and their esters of paramount importance to all facets of chemical science .
Mode of Action
Boronic acids are known to participate in a variety of useful transformations, including the suzuki–miyaura coupling . In this reaction, boronic acids act as nucleophiles, being transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
The stability of boronic acids in water is known to be marginal, which could potentially impact their bioavailability .
Result of Action
The suzuki–miyaura coupling reaction, in which boronic acids participate, results in the formation of new carbon–carbon bonds .
Action Environment
It is known that boronic acids are susceptible to oxidation by peroxide-type oxidants, which can readily form in many ethereal solvents .
Biochemical Analysis
Biochemical Properties
They are often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Cellular Effects
The specific cellular effects of 4-Phenylthiophene-2-boronic acid are not well-documented. Boronic acids and their derivatives have been shown to have significant effects on cells. For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
In the Suzuki–Miyaura coupling, the reaction involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Boronic acids are known to be susceptible to hydrolysis, with the rate of reaction being influenced by the pH and the substituents in the aromatic ring .
Metabolic Pathways
Boronic acids are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylthiophene-2-boronic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-phenylthiophene with trimethyl borate in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the formation of the boronic acid .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Phenylthiophene-2-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding thiophene derivative.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki–Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The Suzuki–Miyaura coupling reaction employs palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Thiophene derivatives.
Substitution: Various biaryl compounds formed through the Suzuki–Miyaura coupling reaction.
Scientific Research Applications
4-Phenylthiophene-2-boronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
4-Phenylthiophene-2-boronic acid can be compared with other boronic acids and thiophene derivatives:
Properties
IUPAC Name |
(4-phenylthiophen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHJHAPMTBLTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)C2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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